molecular formula C13H12N4O2S B1466140 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine CAS No. 1201187-46-3

5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine

Cat. No.: B1466140
CAS No.: 1201187-46-3
M. Wt: 288.33 g/mol
InChI Key: JICQDRBUYWXGIQ-UHFFFAOYSA-N
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Description

5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is known for its significant biological activities and is often used in medicinal chemistry research . It is a versatile building block in the synthesis of various bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, a solution of tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate in phosphoric acid is heated to 70°C and stirred for 2 hours. The reaction mixture is then treated with saturated aqueous sodium bicarbonate and extracted with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyrazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its tosyl group, which enhances its solubility and reactivity. This unique feature makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential as a bioactive compound .

Properties

IUPAC Name

5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICQDRBUYWXGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate (12.35 g, 31.8 mmol, Example #3 Step E) in THF (35 mL) was added H3PO4 (20.16 mL, 350 mmol). The reaction mixture was heated to about 65° C. After about 90 min, the reaction mixture was cooled to about 0° C. and a solution of K3PO4 (29.0 mL, 350 mmol) in water (100 mL) was added. A white precipitate was removed by filtration. The organic layer was separated, dried over anhydrous MgSO4, and concd in vacuo to provide crude 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine (8.58 g, 94%) as a tan solid: LC/MS (Table 1, Method a) Rt=1.85 min; MS m/z: 289 (M+H)+.
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12.35 g
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35 mL
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K3PO4
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29 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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